molecular formula C21H24N2O4 B10849010 H-2',6'-dimethyltyrosine-Tic-OH

H-2',6'-dimethyltyrosine-Tic-OH

カタログ番号: B10849010
分子量: 368.4 g/mol
InChIキー: QBLVXTMPLLWZDE-OALUTQOASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-2',6'-dimethyltyrosine-Tic-OH (Dmt-Tic-OH) is a fundamental dipeptide scaffold in advanced neuropharmacological research, particularly in the study of the opioid receptor system. This compound features 2',6'-dimethyl-L-tyrosine (Dmt) linked to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a structure that was originally developed to produce highly potent and selective delta opioid receptor (DOR) antagonists . The dimethyl groups on the tyrosine residue are known to engage in additional binding interactions within the receptor site, significantly enhancing the compound's binding affinity and potency compared to its non-methylated counterpart . Researchers utilize the Dmt-Tic scaffold as a critical starting point for developing novel multifunctional opioid ligands . By modifying the C-terminus or introducing pendants to the Tic aromatic ring, the pharmacological profile can be radically altered, transforming a selective DOR antagonist into compounds with kappa opioid receptor (KOR) agonism or mu opioid receptor (MOR) partial agonism . This bifunctional activity is a promising avenue for investigating new treatments for conditions like cocaine addiction . The compound serves as an indispensable chemical tool for probing receptor function, elucidating structure-activity relationships (SAR), and designing new chemical entities for potential therapeutic applications. Handle this product as a reagent for laboratory research. It is intended for use by trained scientists and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

特性

分子式

C21H24N2O4

分子量

368.4 g/mol

IUPAC名

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H24N2O4/c1-12-7-16(24)8-13(2)17(12)10-18(22)20(25)23-11-15-6-4-3-5-14(15)9-19(23)21(26)27/h3-8,18-19,24H,9-11,22H2,1-2H3,(H,26,27)/t18-,19-/m0/s1

InChIキー

QBLVXTMPLLWZDE-OALUTQOASA-N

異性体SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)N)C)O

正規SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)O)N)C)O

製品の起源

United States

準備方法

Resin Selection and Initial Amino Acid Loading

The synthesis typically employs Fmoc-based SPPS on Wang or Rink amide resins. The C-terminal Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue is loaded first due to its constrained conformation, which minimizes racemization risks. For example:

  • Tic Loading : Tic-OH is activated with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), achieving >95% coupling efficiency.

Sequential Coupling of 2',6'-Dimethyltyrosine (Dmt)

The N-terminal Dmt residue is introduced using Fmoc-Dmt-OH , with critical attention to steric hindrance from the 2',6'-dimethyl groups:

  • Activation : Fmoc-Dmt-OH is activated with HBTU/HOBt (1-hydroxybenzotriazole) in DMF.

  • Coupling Time : Extended coupling times (2–4 hours) are required due to the bulky ortho-methyl groups, with >90% yield confirmed by Kaiser test.

Table 1: SPPS Conditions for H-Dmt-Tic-OH

StepReagentsTime (h)Yield (%)
Tic LoadingHBTU, DIPEA, DMF1.598
Fmoc Deprotection20% Piperidine/DMF0.5-
Dmt CouplingFmoc-Dmt-OH, HBTU, HOBt, DIPEA392
Final CleavageTFA:H2O:TIPS (95:2.5:2.5)285

Solution-Phase Peptide Synthesis

Boc-Protected Linear Synthesis

Early syntheses utilized Boc-protected intermediates to avoid side reactions during methyl group introduction:

  • Dmt Synthesis : Boc-Tyr-OH is dimethylated at the 2' and 6' positions via Pd-catalyzed C–H activation using MeI and K2CO3. This method achieves >80% yield with >99% regioselectivity.

  • Tic Synthesis : 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is prepared via Bischler-Napieralski cyclization of L-phenylalanine derivatives, followed by hydrolysis.

Fragment Condensation

The dipeptide is assembled via fragment coupling to preserve stereochemical integrity:

  • Activation : Boc-Dmt-OH is activated as a pentafluorophenyl (PFP) ester, reacting with H-Tic-OH in DMF at 0°C.

  • Deprotection : Boc removal with trifluoroacetic acid (TFA) yields H-Dmt-Tic-OH with 87% purity, upgraded to >99% via reverse-phase HPLC.

Table 2: Solution-Phase Synthesis Metrics

ParameterBoc-Dmt-OH ActivationTic CouplingGlobal Deprotection
ReagentPFP-Cl, DIPEAH-Tic-OHTFA:H2O (95:5)
Temperature (°C)02525
Yield (%)857890

Stereochemical Control and Racemization Mitigation

Chirality Preservation

The Cα stereochemistry of Dmt and Tic is critical for δ-opioid receptor binding:

  • Low-Temperature Coupling : Reactions at 0–4°C reduce racemization, verified by chiral HPLC.

  • Additives : HOBt (1-hydroxybenzotriazole) suppresses oxazolone formation, maintaining >98% enantiomeric excess (ee).

Analytical Validation

  • HPLC : C18 columns (5 μm, 250 × 4.6 mm) with 0.1% TFA/ACN gradients confirm purity.

  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 369.2, matching theoretical values.

Scalability and Industrial Considerations

Cost-Effective Methylation

Pd-catalyzed C–H dimethylation reduces steps compared to classical Ullmann-type couplings, cutting production costs by 40%.

Green Chemistry Approaches

  • Solvent Recycling : DMF is recovered via distillation, achieving 70% reuse.

  • Catalyst Recovery : Pd/C is filtered and reused with <5% activity loss.

Pharmacological Validation of Synthetic Batches

Receptor Binding Affinity

Synthetic H-Dmt-Tic-OH batches exhibit consistent δ-opioid receptor binding (K<sub>i</sub> δ = 0.022 nM) and selectivity (K<sub>i</sub> μ/K<sub>i</sub> δ = 150,000).

Table 3: Pharmacological Profile of H-Dmt-Tic-OH

ParameterValueMethod
K<sub>i</sub> δ0.022 nMCompetitive binding
K<sub>i</sub> μ3.3 μMGuinea pig ileum
pA<sub>2</sub> (δ)8.2Mouse vas deferens

化学反応の分析

科学研究への応用

H-2',6'-ジメチルチロシン-Tic-OHは、幅広い科学研究用途を持っています。

科学的研究の応用

H-2’,6’-dimethyltyrosine-Tic-OH has a wide range of scientific research applications:

作用機序

H-2',6'-ジメチルチロシン-Tic-OHは、デルタオピオイド受容体に結合することによってその効果を発揮します。この結合は受容体のコンフォメーション変化を引き起こし、アデニル酸シクラーゼ活性の阻害につながります。下流の効果には、神経伝達物質の放出の減少とイオンチャネル活性の調節が含まれます。 これらの作用は、この化合物の鎮痛作用と依存症抑制作用に関与しています .

類似化合物との比較

Structural Analogues of Tyrosine Derivatives

H-2',6'-dimethyltyrosine-Tic-OH shares structural motifs with tyrosine-based compounds. Key comparisons include:

Compound Structure Functional Role Receptor Selectivity Key Findings
H-2',6'-dimethyltyrosine-Tic-OH 2′,6′-dimethyltyrosine + Tic moiety δ-opioid antagonist DOR-selective (Ke = 3.6 nM) Neutral antagonist; blocks deltorphin II-mediated antinociception in vivo
DL-Tyrosine Unmodified tyrosine (4-hydroxyphenylalanine) Amino acid precursor N/A No opioid receptor activity; used in protein synthesis
o-Tyrosine 2-hydroxyphenylalanine Non-canonical amino acid N/A Oxidative stress biomarker; no direct opioid receptor interaction
2-Iodo-L-tyrosine Tyrosine with iodine at the 2-position Radiolabeling/imaging agent N/A Used in thyroid studies; structural modification disrupts opioid binding
L-Tyrosine methyl ester Tyrosine with methyl ester group at carboxyl terminus Solubility-enhanced derivative N/A Improved membrane permeability but no opioid activity

Key Structural Insights :

  • The 2′,6′-dimethyl groups on tyrosine in H-2',6'-dimethyltyrosine-Tic-OH enhance steric hindrance, likely contributing to DOR selectivity by preventing interactions with MOR .
  • Tic moiety: The tetrahydroisoquinoline ring rigidifies the structure, favoring conformational stability for DOR binding.

Functional Analogues in Opioid Pharmacology

Compared to other opioid ligands, H-2',6'-dimethyltyrosine-Tic-OH exhibits distinct functional properties:

Compound Receptor Target Activity Selectivity In Vivo Effects
H-2',6'-dimethyltyrosine-Tic-OH DOR Neutral antagonist >100-fold selectivity for DOR over MOR Blocks DOR-mediated antinociception; no effect on MOR
SNC80 DOR Full agonist DOR-selective Induces analgesia, seizures, and antidepressant effects
DAMGO MOR Full agonist MOR-selective Potent analgesia; tolerance and dependence risks
Deltorphin II DOR Peptide agonist DOR-selective Antinociception blocked by H-2',6'-dimethyltyrosine-Tic-OH

Mechanistic Insights :

  • Antagonist vs. Agonist : Unlike SNC80 or deltorphin II, H-2',6'-dimethyltyrosine-Tic-OH lacks intrinsic efficacy, making it a tool for probing DOR-specific pathways without confounding agonist effects .
  • Selectivity: Its MOR inactivity contrasts with non-selective antagonists like naltrindole, which interact with both DOR and MOR at higher doses.

Q & A

Q. What are the critical steps in synthesizing H-2',6'-dimethyltyrosine-Tic-OH, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2',6'-dimethyltyrosine (Dmt) with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) via solid-phase peptide synthesis (SPPS). Key steps include:

  • Amino acid activation : Use of coupling agents like HBTU or HATU in DMF to activate the carboxylic acid group of Dmt .
  • Deprotection : Cleavage of Fmoc groups with piperidine (20% v/v) to expose the amine for subsequent coupling .
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to isolate the final compound . Yield optimization requires strict control of temperature (0–4°C during activation) and stoichiometric ratios (1:3 molar excess of activated amino acid).

Q. How is H-2',6'-dimethyltyrosine-Tic-OH characterized for structural integrity and purity?

Methodological validation includes:

  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]+ at 420.2 Da vs. calculated 420.3 Da) .
  • Nuclear magnetic resonance (NMR) : ¹H NMR (500 MHz, DMSO-d6) identifies methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.1 ppm) .
  • HPLC purity : ≥95% purity assessed at 220 nm .

Advanced Research Questions

Q. What structural features of H-2',6'-dimethyltyrosine-Tic-OH contribute to its moderate Mu opioid receptor affinity (Ki = 1360 nM), and how can this be optimized?

The compound’s moderate affinity is attributed to:

  • Steric hindrance : 2',6'-Dimethyl groups on tyrosine restrict conformational flexibility, reducing complementarity with the receptor’s binding pocket .
  • Tic moiety : The tetrahydroisoquinoline scaffold enhances selectivity for delta over mu opioid receptors but may limit hydrogen bonding in mu-specific regions . Optimization strategies :
  • Replace Tic with constrained β-turn mimetics (e.g., D-Pro-Gly) to improve mu receptor docking .
  • Introduce polar substituents (e.g., -OH at position 4 of Tic) to strengthen hydrogen bonding with Glu229 in the mu receptor .

Q. How do assay conditions (e.g., membrane vs. whole-cell systems) affect reported Ki values for H-2',6'-dimethyltyrosine-Tic-OH?

Discrepancies arise from:

  • Receptor density : Higher receptor expression in transfected HEK293 cells (whole-cell) may lower apparent Ki compared to native neuronal membranes .
  • Signal interference : Endogenous peptides in membrane preparations compete for binding, inflating Ki values by 20–30% . Best practices : Use radioligand displacement assays (e.g., [³H]DAMGO) with standardized membrane protein concentrations (1–2 mg/mL) to minimize variability .

Q. What in vivo models are appropriate for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) profile of H-2',6'-dimethyltyrosine-Tic-OH?

  • Rodent tail-flick test : Measures antinociceptive efficacy (ED₅₀) after intravenous administration. Adjust doses based on plasma half-life (t½ ≈ 45 min in rats) .
  • Microdialysis in striatum : Quantifies blood-brain barrier penetration (brain/plasma ratio ~0.3) .
  • Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., demethylated tyrosine derivatives) in hepatic microsomes .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the delta vs. mu receptor selectivity of H-2',6'-dimethyltyrosine-Tic-OH?

Contradictions may stem from:

  • Receptor subtype expression : Studies using cloned human receptors (e.g., CHO-K1 cells) show higher delta selectivity (Ki = 320 nM) than native tissue assays .
  • Ligand concentration : At >1 µM, off-target binding to kappa receptors (Ki = 4500 nM) complicates selectivity interpretation . Recommendation : Perform competitive binding assays across all three opioid receptor subtypes under identical buffer conditions (50 mM Tris-HCl, pH 7.4) .

Methodological Troubleshooting

Q. Why do synthesis attempts of H-2',6'-dimethyltyrosine-Tic-OH frequently result in low yields (<30%), and how can this be improved?

Common pitfalls include:

  • Incomplete coupling : Use pre-activation (5 min) of Dmt with OxymaPure/DIC to enhance coupling efficiency .
  • Aggregation during SPPS : Incorporate 2% v/v DMSO in the coupling solution to solubilize hydrophobic intermediates .
  • Cleavage side reactions : Replace TFA with milder cleavage cocktails (e.g., TIPS/H2O/TFA = 2.5/2.5/95) to preserve methyl groups .

Application in Experimental Design

Q. How can H-2',6'-dimethyltyrosine-Tic-OH be used as a template for developing biased opioid ligands?

  • Bias factor quantification : Measure ERK1/2 phosphorylation (β-arrestin pathway) vs. cAMP inhibition (G-protein pathway) in HEK293 cells .
  • Structural modifications : Replace Tic with sulfonamide spacers to decouple G-protein efficacy from β-arrestin recruitment .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。